molecular formula C21H32N2O3 B2585515 Tert-butyl 6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline-2-carboxylate CAS No. 2418690-98-7

Tert-butyl 6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline-2-carboxylate

Cat. No. B2585515
CAS RN: 2418690-98-7
M. Wt: 360.498
InChI Key: IWGXYQANBMHXKL-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a tert-butyl group, an aziridine ring, and a dihydro-isoquinoline ring . The tert-butyl group is a common alkyl group in organic chemistry, known for its bulky nature and ability to sterically hinder reactions at the position it’s attached to . The aziridine ring is a three-membered ring containing nitrogen, which is highly strained and reactive . The dihydro-isoquinoline is a bicyclic structure containing a benzene ring fused to a nitrogen-containing ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tert-butyl group would add steric bulk to the molecule, potentially influencing its reactivity and the conformation of the molecule . The aziridine ring, being a strained three-membered ring, would be highly reactive . The dihydro-isoquinoline ring system would add aromatic stability to the molecule .


Chemical Reactions Analysis

The compound’s reactivity would likely be dominated by the aziridine ring, which could undergo ring-opening reactions . The tert-butyl group might sterically hinder reactions at its attached position . The methoxy group could potentially be cleaved under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the tert-butyl group could increase the compound’s hydrophobicity , while the aziridine ring could make the compound more reactive .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. The specific safety and hazard information would depend on the compound’s reactivity, toxicity, and other properties .

properties

IUPAC Name

tert-butyl 6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3/c1-15(2)11-23-13-18(23)14-25-19-7-6-17-12-22(9-8-16(17)10-19)20(24)26-21(3,4)5/h6-7,10,15,18H,8-9,11-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGXYQANBMHXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC1COC2=CC3=C(CN(CC3)C(=O)OC(C)(C)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline-2-carboxylate

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